N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and two distinct N-substituents: a 3,5-dimethylphenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. The dimethylsulfamoyl group contributes to its electronic profile, while the dihydrothiophene dioxide ring introduces sulfone characteristics, enhancing polarity and metabolic stability. The 3,5-dimethylphenyl group adds steric bulk, likely influencing receptor binding and lipophilicity .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-15-11-16(2)13-19(12-15)23(18-9-10-29(25,26)14-18)21(24)17-5-7-20(8-6-17)30(27,28)22(3)4/h5-13,18H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJCNINSQFUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 334.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Tyrosine Kinases : The compound exhibits inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial for cell signaling related to growth and survival. By modulating these pathways, it may influence processes such as cell motility and apoptosis .
- Oxidative Stress Response : Research indicates that the compound can affect mitochondrial function and oxidative stress pathways. It has been shown to phosphorylate proteins involved in the DNA damage response, potentially leading to apoptosis under severe stress conditions .
- Cell Adhesion and Migration : The compound may regulate cell adhesion through phosphorylation of key proteins involved in cytoskeletal dynamics, impacting processes like lamellipodia formation and cell migration .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of similar compounds, it was found that modifications to the benzamide structure could enhance activity against specific cancer cell lines. The presence of the dimethylsulfamoyl group was noted to improve solubility and bioavailability, leading to increased efficacy in inhibiting tumor growth in vitro .
Case Study 2: Neuroprotective Effects
Another research effort highlighted the neuroprotective potential of compounds with similar structures. The compound was shown to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a possible therapeutic role in neurodegenerative diseases .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To elucidate detailed molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance biological activity.
Comparison with Similar Compounds
Benzamide Derivatives with Sulfonamide/Sulfamoyl Groups
Target Compound :
-
- Structure : N-(4-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide.
- Key Features : Thiophene substituent, diazepane group, dichlorophenyl.
- Molecular Weight : 503 g/mol.
- Comparison : The diazepane and thiophene groups enhance solubility and dopamine D3 receptor affinity, whereas the target compound’s dihydrothiophene dioxide and dimethylphenyl may prioritize stability over receptor specificity .
- Triazole Derivatives (): Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones. Key Features: Phenylsulfonyl groups, triazole-thione tautomerism. Comparison: Unlike the target compound, these triazoles exhibit tautomerism (thione vs. thiol), affecting electronic properties.
Sulfonamide-Containing Heterocycles
- Imidazolidin-2-ylidene Derivatives (): Structure: 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides. Key Features: Triazine and imidazolidin-2-ylidene groups. Comparison: The target compound’s dihydrothiophene dioxide offers a rigid, planar structure compared to the flexible triazine-imidazolidine system. This rigidity may enhance binding selectivity in biological targets .
Oxadiazin-2-amine Derivatives () :
- Structure : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.
- Key Features : Trichloromethyl group, oxadiazine ring.
- Comparison : The trichloromethyl group in oxadiazines increases electrophilicity, contrasting with the electron-donating dimethyl groups in the target compound, which may reduce reactivity and toxicity .
Fluorinated Benzamides ()**:
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Features: Fluorinated chromenone, pyrazolopyrimidine.
- Comparison: Fluorination in enhances metabolic resistance and binding affinity.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : The target compound’s dihydrothiophene dioxide ring may require specialized cyclization conditions, similar to dehydrosulfurization methods in .
- Biological Activity : While highlights diazepane-containing benzamides for CNS targets, the target compound’s dimethyl groups and sulfamoyl moiety may redirect activity toward anti-inflammatory or enzyme inhibition pathways .
- Stability : The sulfone group in the dihydrothiophene dioxide ring likely enhances oxidative stability compared to thioether-containing analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
